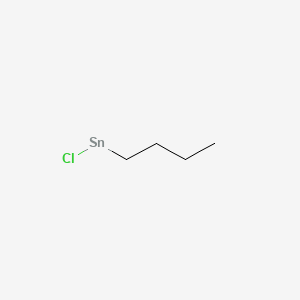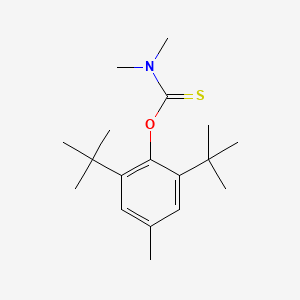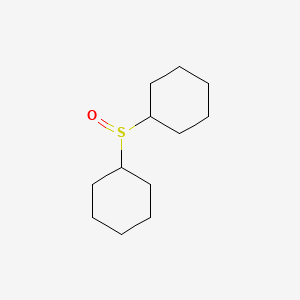
Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate is a chemical compound with the molecular formula C12H9Cl3O6 It is a derivative of benzene, where three chlorine atoms and three carboxylate groups are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate typically involves the esterification of 4,5,6-trichlorobenzene-1,2,3-tricarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and purity. The product is then separated and purified using techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4,5,6-trichlorobenzene-1,2,3-tricarboxylic acid.
Reduction: Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Similar structure but without chlorine atoms.
Trimethyl 4,6-dicyano-5-hydroxybenzene-1,2,3-tricarboxylate: Contains cyano and hydroxy groups instead of chlorine atoms.
Uniqueness
Trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be effective.
Propiedades
Número CAS |
6421-52-9 |
|---|---|
Fórmula molecular |
C12H9Cl3O6 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
trimethyl 4,5,6-trichlorobenzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H9Cl3O6/c1-19-10(16)4-5(11(17)20-2)7(13)9(15)8(14)6(4)12(18)21-3/h1-3H3 |
Clave InChI |
ZGWPPAYZFHUHQI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(C(=C1C(=O)OC)Cl)Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


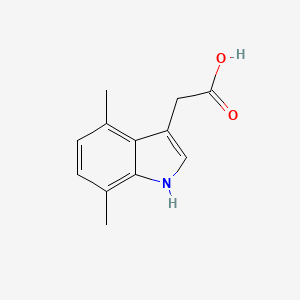
![4-Chloro-6-[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14723453.png)
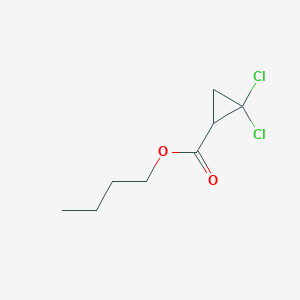

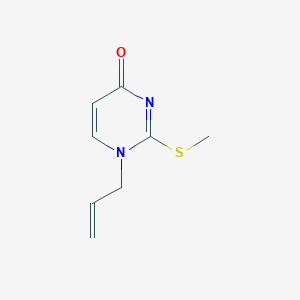
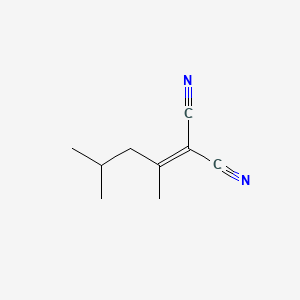
![1-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]ethanone](/img/structure/B14723497.png)



